1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester)
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Overview
Description
1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) typically involves multiple steps:
Formation of 1H-Imidazole-1-ethanol: This can be achieved through the reaction of imidazole with ethylene oxide under basic conditions.
Methylation: The methyl group at the 5-position can be introduced via alkylation using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the hydroxyl group with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Amino derivatives: From the reduction of the nitro group.
Carboxylic acids and alcohols: From the hydrolysis of the ester group.
Substituted imidazoles: From electrophilic substitution reactions.
Scientific Research Applications
1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit biological activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and dyes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) is largely dependent on its functional groups:
Nitro group: Can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial or anticancer effects.
Imidazole ring: Can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Ester linkage: Can be hydrolyzed to release active metabolites that exert their effects on molecular targets.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antimicrobial agent.
2-Methyl-5-nitroimidazole: A simpler analog with similar biological activities.
Uniqueness
1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a nitro group and an ester linkage allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62144-02-9 |
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Molecular Formula |
C13H15N3O5S |
Molecular Weight |
325.34 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15N3O5S/c1-10-3-5-12(6-4-10)22(19,20)21-8-7-15-11(2)9-14-13(15)16(17)18/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
QAFCMYGJJUSFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=CN=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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